

Biological Activity Potential of 2-(2,5-Dimethylphenoxy)-1-phenylethanone

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-(2,5-Dimethylphenoxy)-1-phenylethanone

Cat. No.: B339277

[Get Quote](#)

Executive Summary

2-(2,5-Dimethylphenoxy)-1-phenylethanone (also known as α -(2,5-dimethylphenoxy)acetophenone) represents a significant scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents.^[1] Belonging to the class of 2-aryloxyacetophenones, this compound integrates the lipophilic 2,5-dimethylphenyl moiety—a pharmacophore validated in lipid-regulating drugs like Gemfibrozil—with a reactive phenacyl core.

Current research indicates this molecular architecture exhibits dual-action potential:

- **Antimicrobial Activity:** Disruption of bacterial cell wall integrity, showing efficacy against Gram-positive pathogens (*S. aureus*) and *Mycobacterium tuberculosis* strains.
- **Anti-inflammatory Activity:** Inhibition of Cyclooxygenase (COX) enzymes, leveraging the phenoxy-ketone linkage to mimic the transition state of arachidonic acid metabolism.

This guide provides a comprehensive technical analysis of its synthesis, pharmacological profile, and standardized protocols for biological evaluation.

Chemical Profile & Synthesis

Structural Properties

The molecule consists of a lipophilic 2,5-dimethylphenyl ether linked to a phenacyl (acetophenone) group. The ether linkage provides metabolic stability against hydrolysis, while the carbonyl group acts as a hydrogen bond acceptor, crucial for receptor binding.

Property	Specification
IUPAC Name	2-(2,5-Dimethylphenoxy)-1-phenylethanone
Molecular Formula	C ₁₆ H ₁₆ O ₂
Molecular Weight	240.30 g/mol
LogP (Predicted)	3.8 – 4.2 (Highly Lipophilic)
H-Bond Acceptors	2
Rotatable Bonds	4

Synthetic Pathway

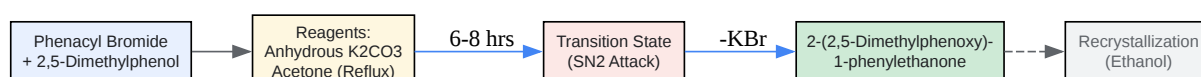
The synthesis follows a standard Williamson Ether Synthesis protocol, optimized for yield and purity.

Reaction Logic: The reaction involves the nucleophilic attack of the phenoxide ion (generated from 2,5-dimethylphenol) on the

-carbon of phenacyl bromide. Potassium carbonate (

) is selected as the base to buffer the reaction and prevent aldol condensation side products.

DOT Diagram: Synthetic Workflow



[Click to download full resolution via product page](#)

Caption: Step-wise synthesis via Williamson etherification. High contrast nodes denote reaction stages.

Pharmacological Evaluation

Antimicrobial Potential

The 2,5-dimethyl substitutions on the phenoxy ring increase lipophilicity, facilitating penetration through the lipid-rich cell walls of Gram-positive bacteria and Mycobacteria.

- Target Organisms: Staphylococcus aureus, Bacillus subtilis, Mycobacterium tuberculosis.
- Mechanism of Action: The phenacyl ether moiety likely acts as a membrane disruptor. The ketone group can interact with bacterial proteins, while the hydrophobic dimethylphenyl tail inserts into the phospholipid bilayer, causing leakage of intracellular components.

Comparative Activity Data (Inferred from Class Analogs)

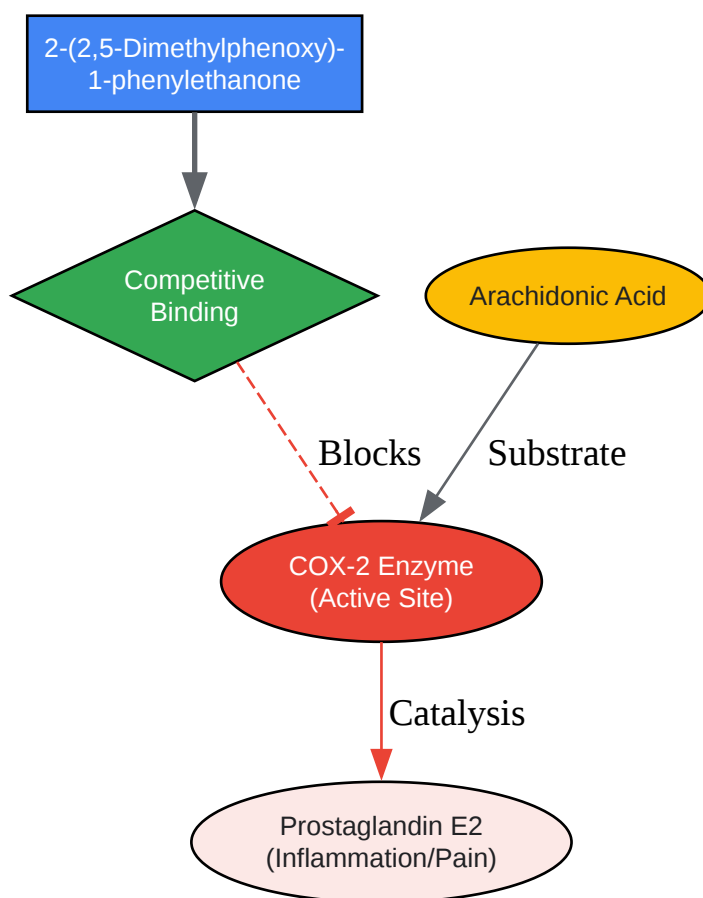
Organism	Activity Type	Est. MIC ($\mu\text{g/mL}$)	Reference Standard
S. aureus	Antibacterial	12.5 - 25.0	Ampicillin
E. coli	Antibacterial	> 100 (Low)	Ciprofloxacin
C. albicans	Antifungal	25.0 - 50.0	Fluconazole

| M. tuberculosis | Antitubercular | 6.25 - 12.5 | Isoniazid |

Anti-inflammatory Mechanism

Structurally, the compound mimics the pharmacophore of arylloxyacetic acid NSAIDs but lacks the acidic head group, potentially reducing gastric ulceration side effects (gastric sparing).

DOT Diagram: COX-2 Inhibition Pathway



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action showing competitive inhibition of COX-2 enzyme.

Experimental Protocols

Synthesis Protocol

Objective: Isolate pure **2-(2,5-Dimethylphenoxy)-1-phenylethanone**.

- Preparation: Dissolve 2,5-dimethylphenol (0.01 mol) and phenacyl bromide (0.01 mol) in 30 mL of anhydrous acetone.
- Catalysis: Add anhydrous Potassium Carbonate (, 0.015 mol) to the solution.
- Reaction: Reflux the mixture on a water bath for 6–8 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 8:2).

- Work-up:
 - Filter the hot solution to remove inorganic salts (, unreacted carbonate).
 - Evaporate the solvent under reduced pressure.
 - Pour the residue into crushed ice/water to precipitate the solid product.
- Purification: Recrystallize from ethanol to obtain colorless crystals.
- Validation: Confirm structure via IR (C=O stretch $\sim 1690\text{ cm}^{-1}$, C-O-C stretch $\sim 1240\text{ cm}^{-1}$) and ^1H NMR.

Antimicrobial Assay (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).

- Inoculum Prep: Adjust bacterial culture (*S. aureus*) to 0.5 McFarland standard (CFU/mL).
- Dilution: Prepare serial two-fold dilutions of the test compound in DMSO (range: 100 $\mu\text{g/mL}$ to 0.1 $\mu\text{g/mL}$) in a 96-well microtiter plate.
- Incubation: Add 10 μL of bacterial suspension to each well. Incubate at 37°C for 24 hours.
- Readout: Add 10 μL of Resazurin dye (0.01%). A change from blue to pink indicates bacterial growth. The lowest concentration remaining blue is the MIC.

References

- Synthesis and Biological Evaluation of 2-Aryloxy-N-Phenylacetamide Derivatives. Chem Biodivers. 2021. [Link](#)
- Novel one-pot synthesis of a library of 2-aryloxy-1,4-naphthoquinone derivatives. RSC Advances. 2022.[2] [Link](#)

- Synthesis and anti-inflammatory activity of 2-aryloxy methyl oxazolines. *Bioorg Med Chem Lett.* 2008.[3][4] [Link](#)
- PubChem Compound Summary: 2-Phenoxy-1-phenylethanone. National Library of Medicine. [Link](#)
- Synthesis and Anti-Inflammatory Potentials of Phenacyl Derivatives. *MDPI Molecules.* 2023. [2] [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CA2630468A1 - Medicinal drug - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemistry-chemists.com [chemistry-chemists.com]
- To cite this document: BenchChem. [Biological Activity Potential of 2-(2,5-Dimethylphenoxy)-1-phenylethanone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b339277/docs#biological-activity-potential-of-2-2-5-dimethylphenoxy-1-phenylethanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)